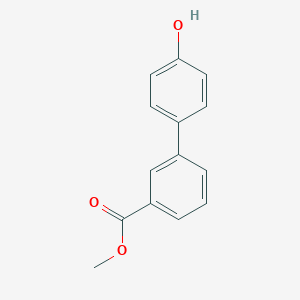

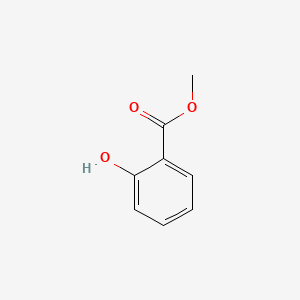

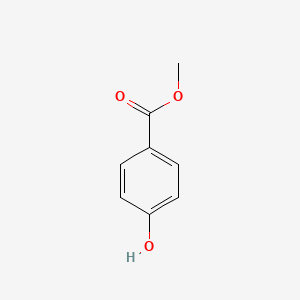

Methyl 3-(4-hydroxyphenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSVMMHYHQNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408275 | |

| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192376-76-4 | |

| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide outlines a robust and plausible synthetic pathway and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₂O₃, is an ester derivative of 3-(4-hydroxyphenyl)benzoic acid.[1] Its structure features a biphenyl core with a hydroxyl group and a methyl ester functionality, suggesting its utility as a versatile intermediate in organic synthesis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 192376-76-4 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be in the range of 130-150 °C based on similar compounds) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted) | N/A |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl skeleton, followed by a Fischer esterification to introduce the methyl ester group.

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenyl)benzoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for acid-catalyzed esterification.

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods and physical constant determination. The following sections detail the predicted characterization data.

Logical Relationship of Characterization Data

The following diagram illustrates how different characterization techniques contribute to the structural confirmation of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Ar-H (proton on C2 of benzoate ring) |

| ~7.85 | d | 1H | Ar-H (proton on C6 of benzoate ring) |

| ~7.60 | d | 1H | Ar-H (proton on C4 of benzoate ring) |

| ~7.50 | t | 1H | Ar-H (proton on C5 of benzoate ring) |

| ~7.45 | d | 2H | Ar-H (protons on C2' and C6' of phenol ring) |

| ~6.90 | d | 2H | Ar-H (protons on C3' and C5' of phenol ring) |

| ~5.50 | br s | 1H | -OH |

| 3.92 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~156.0 | C4' (C-OH) |

| ~142.0 | C3 |

| ~132.5 | C1' |

| ~131.0 | C1 |

| ~130.0 | C6 |

| ~129.5 | C5 |

| ~128.5 | C2', C6' |

| ~128.0 | C2 |

| ~127.5 | C4 |

| ~116.0 | C3', C5' |

| ~52.5 | -OCH₃ |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Signals |

| FT-IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester/phenol) |

| Mass Spec. (m/z) | 228 [M]⁺, 197 [M - OCH₃]⁺, 169 [M - COOCH₃]⁺, 121 [C₆H₄COOCH₃]⁺, 93 [C₆H₅O]⁺ |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis, employing a Suzuki-Miyaura coupling and Fischer esterification, offers a reliable and efficient route to this molecule. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related biphenyl compounds. Further experimental validation is necessary to confirm the predicted properties and to fully explore the potential of this compound in various scientific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound featuring a methyl ester and a hydroxyl group, functionalities that make it a molecule of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an exploration of its potential biological activities based on the known pharmacology of structurally related biphenyl derivatives. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 228.24 g/mol | --INVALID-LINK--[1] |

| CAS Number | 192376-76-4 | --INVALID-LINK--[1] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | Inferred from similar compounds |

| LogP (XLogP3) | 3.7 | --INVALID-LINK--[1] |

| pKa | Not experimentally determined | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials. The proposed synthetic pathway involves the coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions and may require optimization for specific laboratory conditions.

Materials:

-

Methyl 3-bromobenzoate (1.0 equivalent)

-

4-Hydroxyphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents) or a suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, combine Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

-

Solvent Addition and Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst and phosphine ligand to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active biphenyls suggests several areas for investigation. Biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and estrogenic activities.[2][3]

Potential Anti-inflammatory Activity

Many biphenyl-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The biphenyl scaffold can mimic the binding of arachidonic acid in the active site of COX-1 and COX-2, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Potential anti-inflammatory mechanism of action via COX inhibition.

Potential Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby mitigating oxidative stress. The antioxidant capacity of benzoate derivatives is influenced by the number and position of hydroxyl groups on the aromatic rings.[6][7][8]

Potential Estrogenic Activity

Some hydroxylated biphenyls and benzoate derivatives have been shown to possess estrogenic or anti-estrogenic activity by interacting with estrogen receptors.[9][10][11][12][13] Further investigation would be required to determine if this compound exhibits similar endocrine-disrupting potential.

Conclusion

This compound is a compound with significant potential for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical properties and a practical, detailed protocol for its synthesis. While its specific biological activities remain to be elucidated, the known pharmacology of related biphenyl derivatives suggests promising avenues for investigation into its anti-inflammatory, antioxidant, and other potential therapeutic effects. The information and visualizations presented herein are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

- 1. This compound | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)benzoate (CAS: 192376-76-4)

Disclaimer: Publicly available experimental data for Methyl 3-(4-hydroxyphenyl)benzoate is limited. This guide consolidates the available information and provides generalized methodologies and potential biological activities based on structurally related compounds.

Introduction

This compound is a biphenyl compound characterized by a methyl benzoate core linked to a hydroxyphenyl group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The structural motifs within this compound—a phenolic hydroxyl group and a methyl ester—make it a versatile candidate for further chemical modification and biological screening. This document provides a comprehensive overview of its known properties, a proposed synthetic route, and a discussion of its potential biological relevance based on analogous structures.

Physicochemical Properties

While extensive experimental data is not available, fundamental physicochemical properties have been computed and are summarized below.

| Property | Value | Source |

| CAS Number | 192376-76-4 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point (Predicted) | 391.4 °C at 760 mmHg | N/A |

| Flash Point (Predicted) | 168.9 °C | N/A |

| Density (Predicted) | 1.194 g/cm³ | N/A |

| XLogP3 | 3.7 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. For the synthesis of this compound, this would involve the reaction of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3-(4-hydroxyphenyl)benzoate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of derivatives of Methyl 3-(4-hydroxyphenyl)benzoate. Due to the limited availability of direct biological data for this specific molecule, this document focuses on the activities of structurally related compounds to infer its potential pharmacological profile. This guide is intended to serve as a valuable resource for initiating and guiding further research into this class of compounds.

Inferred Biological Activities from Structural Analogs

The core structure of this compound, featuring a biphenyl scaffold with hydroxyl and methyl carboxylate functionalities, is a common motif in a variety of biologically active molecules.[1] Analysis of its structural analogs suggests potential activities in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]

Anticancer Activity

Derivatives of benzoate esters and compounds with a biphenyl core structure have demonstrated notable anticancer properties. A prominent example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups. MBIC has been identified as a microtubule targeting agent, inducing mitotic arrest and subsequent apoptosis in cancer cells.[4][5] This mechanism is a cornerstone of many successful chemotherapeutic agents.

Furthermore, derivatives of eugenyl benzoate have been investigated as inhibitors of BCL-2, an anti-apoptotic protein that is often overexpressed in cancer cells, including colorectal cancer.[6][7] Inhibition of BCL-2 can restore the natural process of programmed cell death in malignant cells.

Biphenyl carboxylic acid derivatives have also been shown to possess antiresorptive properties by inhibiting osteoclast formation and inducing their apoptosis, suggesting potential applications in treating bone metastases.[8] Additionally, certain biphenyl carboxylic acids have demonstrated direct cytotoxic effects against human breast cancer cell lines.[2]

Antimicrobial Activity

The benzoate scaffold is well-known for its antimicrobial properties. For instance, derivatives of biphenyl-4-carboxylic acid esters have shown activity against pathogenic Candida species.[9] While a specific Minimum Inhibitory Concentration (MIC) for methyl 3-methyl-4-nitrobenzoate was not found, nitrobenzoate derivatives, in general, have been explored for their antimycobacterial activity.[10]

Anti-inflammatory and Antioxidant Activity

The presence of a phenolic hydroxyl group in the structure of this compound suggests potential for antioxidant activity through radical scavenging.[11] Hydroxylated biphenyls are known to possess antioxidant properties.[12] Additionally, some biphenyl derivatives exhibit anti-inflammatory effects, which can be attributed to the inhibition of enzymes like cyclooxygenases.[13]

Quantitative Data on Structurally Related Compounds

To facilitate comparative analysis, the following tables summarize the available quantitative data for some of the structurally related compounds discussed.

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound/Derivative Class | Target/Assay | Cell Line | Activity Metric | Value | Reference(s) |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | MCF-7 (non-aggressive breast cancer) | IC50 | 0.73 ± 0.0 µM | [4][5] |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | MDA-MB-231 (aggressive breast cancer) | IC50 | 20.4 ± 0.2 µM | [4][5] |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | L-cells (normal fibroblast) | IC50 | 59.6 ± 2.5 µM | [4][5] |

| Silenced Survivin + MBIC | Cytotoxicity | MDA-MB-231 | IC50 | 4.4 ± 0.3 µM | [5] |

| Eugenyl Benzoate Derivatives | BCL-2 Inhibition | HT29 (colorectal cancer) | IC50 | 26.56 - 286.81 µmol/ml | [6][7] |

| Biphenyl Carboxylic Acid Derivative (ABD350) | Osteoclast Formation | Mouse bone marrow macrophages | IC50 | 1.3 µM | [8] |

| Benzyloxy Biphenyl Carboxylic Acid (3j) | Cytotoxicity | MCF-7 | IC50 | 9.92 ± 0.97 µM | [2] |

| Benzyloxy Biphenyl Carboxylic Acid (3j) | Cytotoxicity | MDA-MB-231 | IC50 | 9.54 ± 0.85 µM | [2] |

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative Class | Organism | Activity Metric | Value | Reference(s) |

| Ethyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC | 512 - 1024 µg/mL | [9] |

| Decanoyl 4-biphenyl carboxylate | Candida species | MIC | 512 µg/mL | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are standard protocols for key experiments relevant to the potential activities of this compound derivatives.

MTT Cell Viability and Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[14][15][16][17]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.[14]

General Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on a specific enzyme.[18][19][20][21]

Principle: The activity of an enzyme is measured in the presence and absence of the test compound. The rate of the enzymatic reaction, typically monitored by the formation of a product or the depletion of a substrate, is compared to determine the extent of inhibition.[18]

Procedure:

-

Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and a serial dilution of the inhibitor in an appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a microplate, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes).[21]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the reaction progress over time by measuring a change in absorbance, fluorescence, or luminescence using a microplate reader. The formation of the product should be linear with respect to time.[22]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Microtubule Targeting Agent Assay

This cell-based assay is used to identify compounds that stabilize or destabilize microtubules.[23][24][25]

Principle: The assay is based on the resistance of a stabilized microtubule network to a depolymerizing agent like combretastatin A4 (CA4) or nocodazole. The remaining microtubules after treatment are then quantified.[24]

Procedure:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well microplate and incubate for 24 hours.[25]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 90 minutes) to allow for microtubule stabilization.[23]

-

Depolymerization Induction: Add a microtubule-depolymerizing agent (e.g., 0.5 µM CA4) to each well and incubate for 30 minutes.[23]

-

Cell Permeabilization and Fixation: Permeabilize the cells with a suitable buffer (e.g., OPT buffer) and then fix them with formaldehyde.[24]

-

Immunostaining: Wash the cells and incubate with a primary antibody against tubulin, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Signal Detection: Add a chemiluminescent substrate and measure the luminescence using a microplate reader. The luminescence intensity is proportional to the amount of remaining microtubules.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts related to the synthesis, evaluation, and mechanism of action of compounds like this compound derivatives.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. jocpr.com [jocpr.com]

- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 25. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 3-(4-hydroxyphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound featuring a methyl ester and a hydroxyl functional group. As a derivative of biphenyl, it holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is based on established spectroscopic principles and data from analogous structures. This guide also includes generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with closely related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.95 | d | 1H | Ar-H |

| ~7.70 | d | 1H | Ar-H |

| ~7.50 | d, J=8.5 Hz | 2H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~6.90 | d, J=8.5 Hz | 2H | Ar-H |

| ~5.50 | s (broad) | 1H | -OH |

| 3.91 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (ester) |

| ~155.5 | Ar-C (C-OH) |

| ~141.0 | Ar-C |

| ~132.0 | Ar-C |

| ~131.0 | Ar-C |

| ~129.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~116.0 | Ar-CH |

| 52.3 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Broad, Medium | O-H stretch (phenol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2955-2845 | Weak | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and phenol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 139 | [M - C₆H₄OH]⁺ |

| 121 | [C₆H₅COOCH₃]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or a pure KBr pellet).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Potential Therapeutic Targets of Methyl 3-(4-hydroxyphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is an organic ester with the chemical formula C₁₄H₁₂O₃. Its structure, comprising a benzoate and a hydroxyphenyl group, is a common scaffold in medicinal chemistry, suggesting a potential for biological activity. Due to the limited direct research on this specific compound, this guide employs a structure-activity relationship (SAR) approach, extrapolating potential therapeutic applications from well-characterized structural analogs.

Potential Therapeutic Targets in Oncology

The biphenyl and benzoate scaffolds are prevalent in a multitude of anticancer agents. Analysis of structurally similar compounds suggests that this compound may exert anticancer effects through several mechanisms.

Tubulin Polymerization Inhibition

A key structural analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups on an aromatic framework, has been identified as a potent microtubule targeting agent (MTA). MTAs disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][2]

Quantitative Data for MBIC Cytotoxicity

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) |

| MBIC | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 | 24 |

| MBIC | T47D (breast cancer) | 1.3 ± 0.1 | 24 |

| MBIC | MDA-MB-468 (lowly metastatic breast cancer) | 12.0 ± 0.3 | 24 |

| MBIC | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 | 24 |

| MBIC | L-cells (normal fibroblast) | 59.6 ± 2.5 | - |

Data sourced from Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.[1][2]

Signaling Pathway for Microtubule Targeting Agents

Histone Deacetylase (HDAC) Inhibition

Benzoic acid derivatives are known to act as HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The specific structure-activity relationships for benzoate derivatives as HDAC inhibitors are complex, but the presence of the aromatic carboxylic acid ester moiety is a feature found in some HDAC inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Several small molecule inhibitors targeting the VEGFR-2 tyrosine kinase contain scaffolds structurally related to this compound. Inhibition of VEGFR-2 can block the signaling pathways that lead to endothelial cell proliferation and migration.

Potential as an Antimicrobial Agent

Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Methylparaben, a structural isomer of the target compound, is a well-known example.

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is not fully elucidated but is thought to involve multiple mechanisms:

-

Membrane Disruption: Parabens can interfere with the integrity of microbial cell membranes, disrupting transport processes and leading to the leakage of intracellular components.

-

Enzyme Inhibition: They have been shown to inhibit key bacterial enzymes, such as ATPases and phosphotransferases.

-

Inhibition of Nucleic Acid Synthesis: Some studies suggest that parabens can interfere with DNA and RNA synthesis.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain of the ester group.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

GTP solution (100 mM)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution in DMSO

-

Positive controls: Paclitaxel (promoter), Nocodazole (inhibitor)

-

Temperature-controlled microplate spectrophotometer

-

Pre-warmed 96-well plates

Procedure:

-

Preparation: Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

Reaction Mixture: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations or a vehicle control (DMSO) to the wells of the pre-warmed plate.

-

Initiation of Polymerization: Add the tubulin/buffer mixture to the wells, followed immediately by the addition of GTP to initiate polymerization.

-

Turbidity Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate and extent of polymerization to the control. Calculate the IC₅₀ value for inhibition of tubulin polymerization.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution in a suitable solvent

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Biological Evaluation

The following diagram outlines a logical workflow for the initial biological screening of this compound.

Conclusion

While direct experimental data on this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the fields of oncology and microbiology. The presence of the benzoate and hydroxyphenyl moieties suggests that it may target fundamental cellular processes such as microtubule dynamics, epigenetic regulation, and microbial cell viability. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research is warranted to synthesize and characterize the biological profile of this compound to determine its potential as a novel therapeutic candidate.

References

In Silico Modeling of Methyl 3-(4-hydroxyphenyl)benzoate Interactions: A Technical Guide

Abstract

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound with structural motifs, specifically the benzoate and hydroxyphenyl groups, that are present in numerous biologically active molecules. While this specific compound is not extensively characterized in publicly available literature, its structural similarity to known anti-inflammatory and anti-cancer agents suggests potential therapeutic relevance. This technical guide outlines a comprehensive in silico workflow to investigate the potential interactions of this compound with key biological targets implicated in inflammation and cancer. This document provides detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, serving as a roadmap for researchers in drug discovery and computational biology. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs. Similarly, benzoate and hydroxyphenyl moieties are known pharmacophores that interact with a wide range of biological targets. This compound, which incorporates these features, represents an intriguing candidate for biological evaluation. However, the absence of experimental data necessitates a computational approach to predict its potential biological activities and guide future experimental validation.

In silico modeling allows for the rapid and cost-effective screening of small molecules against various protein targets, providing insights into potential binding affinities, mechanisms of action, and pharmacokinetic properties. This guide presents a hypothetical, yet methodologically rigorous, in silico investigation of this compound against three plausible biological targets selected based on the known activities of structurally related compounds:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs).

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a critical target in cancer therapy.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in tumor angiogenesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, obtained from PubChem, is provided in Table 1. These properties are crucial for its handling, characterization, and initial assessment of its drug-like properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID: 5097337 |

| Molecular Weight | 228.24 g/mol | PubChem CID: 5097337 |

| IUPAC Name | This compound | PubChem CID: 5097337 |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | PubChem CID: 5097337 |

| XLogP3 | 3.7 | PubChem CID: 5097337 |

| Hydrogen Bond Donors | 1 | PubChem CID: 5097337 |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 5097337 |

| Rotatable Bond Count | 3 | PubChem CID: 5097337 |

In Silico Modeling Workflow

The comprehensive in silico analysis of this compound follows a structured workflow, from initial target selection to the prediction of its pharmacokinetic profile. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in silico experiments outlined in the workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the selected protein targets for docking and simulation.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from the PubChem database (CID: 5097337) in SDF format.

-

Convert the 2D structure to a 3D conformation using a molecular modeling software such as Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized 3D structure in a PDBQT file format for use with AutoDock Vina, adding polar hydrogens and computing Gasteiger charges.

-

-

Protein Target Selection and Preparation:

-

Identify suitable crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, the following structures are proposed:

-

Download the PDB files for the selected protein structures.

-

Prepare the protein for docking by:

-

Removing water molecules and any co-crystallized ligands and ions not essential for the interaction.

-

Adding polar hydrogens to the protein structure.

-

Assigning atomic charges (e.g., Kollman charges).

-

Saving the prepared protein structure in PDBQT format.

-

-

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of the selected target proteins.

Protocol:

-

Grid Box Definition:

-

Define the docking search space (grid box) around the active site of each protein. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure.

-

Ensure the grid box is large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

-

-

Docking Simulation:

-

Perform molecular docking using AutoDock Vina.

-

Use the prepared ligand and protein PDBQT files and the defined grid box parameters as input.

-

Set the exhaustiveness parameter to a suitable value (e.g., 20) to ensure a thorough search of the conformational space.

-

Generate a set of binding poses (typically 9-10) for the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the ligand-protein interactions for the best-scoring pose using software like PyMOL or Discovery Studio Visualizer.

-

Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Molecular Dynamics Simulation

Objective: To assess the stability of the ligand-protein complex and refine the binding pose obtained from molecular docking.

Protocol:

-

System Preparation:

-

Use the best-scoring docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box and solvate it with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble: To stabilize the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble: To stabilize the pressure and density of the system.

-

-

-

Production MD Run:

-

Run the production molecular dynamics simulation for a duration of 100 nanoseconds (ns) under the NPT ensemble.

-

Save the trajectory data at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the complex by calculating:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose.

-

-

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Protocol:

-

Input:

-

Use the SMILES string of this compound as input for online ADMET prediction tools (e.g., SwissADME, pkCSM).

-

-

Prediction:

-

Predict a range of ADMET properties, including but not limited to:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET properties to identify any potential liabilities that might hinder the compound's development as a drug.

-

Evaluate compliance with drug-likeness rules (e.g., Lipinski's rule of five).

-

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5IKQ | -8.2 | Arg120, Tyr355, Ser530 |

| Bcl-2 | 4LVT | -7.5 | Arg102, Phe105, Tyr199 |

| VEGFR-2 | 4ASD | -7.9 | Cys919, Asp1046, Glu885 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Good intestinal permeability |

| BBB Permeability | Low | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | No | Non-mutagenic |

| Hepatotoxicity | No | Low risk of liver damage |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile |

Signaling Pathway Visualization

To contextualize the potential biological impact of this compound, a diagram of a relevant signaling pathway is provided below. Inhibition of VEGFR-2, for example, would disrupt the downstream signaling cascade that promotes angiogenesis.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound. The proposed workflow, combining molecular docking, molecular dynamics simulations, and ADMET prediction, offers a powerful approach to elucidate the potential biological activities and drug-like properties of this compound in the absence of experimental data. The hypothetical results suggest that this compound may interact with key targets in inflammation and cancer, warranting further experimental validation. The methodologies and visualizations presented herein serve as a valuable resource for researchers engaged in the computational assessment of novel small molecules for therapeutic applications.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxyphenyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphenyl benzoates represent a class of phenolic compounds with a structural motif that is a recurring theme in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological effects of these compounds. It details the historical synthesis of key hydroxyphenyl benzoate isomers and their presence in the natural world, from plants to propolis. The guide also furnishes detailed experimental protocols for the extraction, isolation, and characterization of these molecules. Furthermore, it delves into the cellular signaling pathways modulated by hydroxyphenyl benzoates and their derivatives, offering insights into their potential as therapeutic agents.

Introduction

Hydroxyphenyl benzoates are esters formed from a hydroxyphenol and benzoic acid or their derivatives. The position of the hydroxyl group on the phenyl ring gives rise to three basic isomers: 2-hydroxyphenyl benzoate, 3-hydroxyphenyl benzoate, and 4-hydroxyphenyl benzoate. These core structures can be further substituted, leading to a diverse family of related compounds. The presence of both a hydroxylated phenyl ring and a benzoate moiety imparts these molecules with interesting chemical and biological properties, making them a subject of interest in medicinal chemistry and drug discovery. Their structural relationship to well-known bioactive molecules, such as salicylic acid, suggests a potential for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This guide aims to consolidate the current knowledge on the discovery and natural distribution of these compounds, providing a valuable resource for researchers in the field.

Discovery and Synthesis

The history of hydroxyphenyl benzoates is intertwined with the development of synthetic organic chemistry. While the specific discovery of each isomer is not always well-documented, their synthesis is rooted in classical esterification and carboxylation reactions.

Phenyl Salicylate (2-Hydroxyphenyl Benzoate)

One of the earliest and most well-known hydroxyphenyl benzoates is phenyl salicylate, commercially known as Salol. It was first synthesized in 1883 by the Polish chemist and doctor Marceli Nencki and independently in 1885 by the German chemist Richard Seifert.[1] Historically, it was used as an intestinal antiseptic and mild analgesic.[1][2] Its synthesis typically involves the reaction of salicylic acid with phenol.[1]

Other Isomers

The synthesis of other isomers, such as methyl 2-(3-hydroxyphenyl)benzoate, has been achieved through modern cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This method allows for the efficient formation of the biaryl C-C bond. While the specific historical discovery of this particular compound is not well-documented, its structural motifs are common in pharmacologically active molecules.[3] The synthesis of 4-hydroxyphenyl benzoate derivatives has also been a subject of study, with methods developed to control the monosubstitution of hydroquinone.[4]

A foundational reaction for the synthesis of the hydroxybenzoic acid precursors is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide to introduce a carboxylic acid group onto the aromatic ring, which can then be esterified to produce hydroxyphenyl benzoates.[1][5][6] The reaction conditions, such as the counterion and temperature, can influence the regioselectivity, favoring either ortho or para carboxylation.[6]

Natural Occurrence

Hydroxyphenyl benzoates and their precursors are found in a variety of natural sources, including plants, fungi, and even animal-derived products like propolis.

Plant Kingdom

Benzoic acid and its derivatives are naturally present in many plants, often as esters. They are found in significant amounts in berries, such as cranberries and blueberries. Spices like cinnamon, cloves, and thyme also contain these compounds. While the direct isolation of many hydroxyphenyl benzoate isomers from plants is not extensively documented, their biosynthetic precursors are widespread. For instance, 4-hydroxybenzoic acid can be formed from chorismate by the enzyme chorismate lyase, which is the first step in ubiquinone biosynthesis in many organisms.[7]

One notable naturally occurring hydroxyphenyl benzoate is benzyl benzoate , which has been identified in the essential oils of plants such as ylang-ylang and in propolis.[8][9]

Propolis

Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is a rich source of phenolic compounds, including benzyl benzoate.[8][9][10] The composition of propolis can vary significantly depending on the geographical location and the plant sources available to the bees.[10]

Table 1: Quantitative Data on the Occurrence of Benzyl Benzoate in Propolis

| Source of Propolis | Concentration of Benzyl Benzoate | Reference |

| Indian Propolis Oil | 26.8% | [8][9] |

Note: Data on the natural occurrence and concentration of other specific hydroxyphenyl benzoate isomers is limited in the currently available literature.

Experimental Protocols

The isolation and characterization of hydroxyphenyl benzoates from natural sources involve a series of steps, from initial extraction to final purification and structural elucidation.

Extraction of Phenolic Compounds from Plant Material

The following is a general protocol for the extraction of phenolic compounds, which would include hydroxyphenyl benzoates, from plant material.

4.1.1. Materials and Reagents

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Deionized water

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

4.1.2. Protocol

-

Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with 80% methanol at 80°C for 15 minutes.[11] The mixture is then centrifuged, and the supernatant is collected.

-

Solvent Evaporation: The organic solvent (methanol) is removed from the extract using a rotary evaporator.[11]

-

Acidification and Liquid-Liquid Extraction: The remaining aqueous suspension is acidified to pH 2 with HCl. The free phenolic acids and esters are then extracted with diethyl ether.[11]

-

Alkaline Hydrolysis (for bound esters): The residue from the aqueous suspension can be subjected to alkaline hydrolysis with NaOH to release esterified phenolic compounds. The mixture is then acidified, and the released compounds are extracted with diethyl ether.[11]

Isolation and Purification by Chromatography

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of hydroxyphenyl benzoates.

4.2.1. HPLC Method for Quantitative Analysis of Methyl 2-(3-hydroxyphenyl)benzoate [12]

-

Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column.

-

Mobile Phase:

-

A: 0.1% Formic acid in deionized water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program is used to separate the compounds of interest.

-

Detection: UV detection at an appropriate wavelength based on the absorbance spectrum of the analyte.

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of the analyte in the sample.

Workflow for HPLC Analysis

Caption: Logical workflow for the quantitative analysis of hydroxyphenyl benzoates using HPLC.

Signaling Pathways and Biological Activity

Hydroxyphenyl benzoates and related phenolic compounds have been shown to modulate various cellular signaling pathways, which underlies their observed biological activities, particularly their anti-inflammatory effects.

Inhibition of NF-κB and STAT3 Pathways

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are key regulators of the inflammatory response. They control the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

A synthetic derivative, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to exert anti-inflammatory and anti-arthritic effects by inhibiting both the NF-κB/IKK and STAT3 pathways.[13] This compound was found to reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2), and to decrease the expression of iNOS, COX-2, and pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[13]

Simplified Signaling Pathway of NF-κB and STAT3 Inhibition

Caption: Simplified signaling cascade showing the inhibition of NF-κB and STAT3 pathways by a hydroxyphenyl benzoate derivative.

The ability of these compounds to interfere with key inflammatory signaling cascades highlights their potential for the development of novel anti-inflammatory drugs.

Conclusion

Hydroxyphenyl benzoates are a class of compounds with a rich history in synthetic chemistry and a growing recognition of their presence and importance in the natural world. While the discovery of some members, like phenyl salicylate, is well-documented, the origins of others are less clear. Their natural occurrence, though not exhaustively cataloged for all isomers, is evident from the presence of their precursors in a wide range of plants and the identification of specific esters in natural products like propolis. The biological activities of hydroxyphenyl benzoates, particularly their anti-inflammatory properties mediated through the inhibition of key signaling pathways, underscore their potential as leads for drug development. Further research is warranted to fully explore the natural distribution of these compounds, to quantify their presence in various sources, and to elucidate the specific mechanisms of action of different isomers. This will undoubtedly pave the way for new applications in the pharmaceutical and nutraceutical industries.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. cipherskincare.com [cipherskincare.com]

- 3. benchchem.com [benchchem.com]

- 4. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Antioxidant Activity of Polyphenols Derived from Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl carboxylate of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, and predicted biological activities based on structurally related compounds. Detailed, adaptable experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is an organic compound featuring a biphenyl scaffold, a structural motif prevalent in a wide array of pharmacologically active molecules.[1] The presence of both a methyl ester and a hydroxyl group on the biphenyl framework suggests its potential as a versatile synthetic intermediate and a candidate for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[2] |

| Molecular Weight | 228.24 g/mol | PubChem[2] |

| CAS Number | 192376-76-4 | PubChem[2] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | General knowledge |

| XLogP3 | 3.7 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds in biaryl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Proposed Synthetic Pathway

The recommended synthetic route involves the coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions and should be optimized for specific laboratory conditions.[3][4]

Materials:

-

Methyl 3-bromobenzoate (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

-

Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the analysis of its structural analogs suggests several promising avenues for investigation. The biphenyl moiety is a common feature in many clinically important drugs.[5]

Potential Anticancer Activity

Derivatives of benzoate esters and biphenyl compounds have demonstrated notable anticancer properties. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which shares the hydroxyphenyl and methyl carboxylate functionalities, acts as a microtubule targeting agent with significant cytotoxicity against breast cancer cell lines.[6]

Table 2: Anticancer Activity of a Structurally Related Compound

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MBIC | MCF-7 (Breast) | 0.73 | [6] |

| MBIC | MDA-MB-231 (Breast) | 20.4 | [6] |

Based on such analogs, it is hypothesized that this compound could interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway for anticancer activity.

Potential Antimicrobial Activity

Benzoate derivatives are also known for their antimicrobial properties. For example, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity.[7] This suggests that this compound could be a candidate for antimicrobial screening.

Table 3: Antimicrobial Activity of a Structurally Related Compound

| Compound | Microorganism | MIC (µM) | Reference |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 | [7] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

Anticancer Activity: MTT Assay

This protocol outlines a method for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Normal cell line (e.g., NIH/3T3) for assessing selectivity

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-